molecular formula C17H12N4O2S B13135300 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- CAS No. 154371-14-9

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)-

Cat. No.: B13135300
CAS No.: 154371-14-9
M. Wt: 336.4 g/mol
InChI Key: NZOVQSQYMQRSRI-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- is a complex organic compound that belongs to the thiazinoquinoxaline family. This compound is characterized by its unique structure, which includes a thiazine ring fused to a quinoxaline moiety, with an amino group substituted by a 2-methoxyphenyl group. This structural configuration imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-aminobenzonitrile with a thioamide derivative, followed by cyclization in the presence of a suitable catalyst to form the thiazinoquinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce thiazine derivatives with altered functional groups. Substitution reactions can result in a wide range of derivatives with different substituents replacing the 2-methoxyphenyl group .

Scientific Research Applications

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)-
  • **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chlorophenyl)amino)-
  • **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)-

Uniqueness

Compared to these similar compounds, 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- is unique due to the presence of the 2-methoxyphenyl group.

Properties

CAS No.

154371-14-9

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C17H12N4O2S/c1-23-13-9-5-4-8-12(13)20-17-21-15(22)14-16(24-17)19-11-7-3-2-6-10(11)18-14/h2-9H,1H3,(H,20,21,22)

InChI Key

NZOVQSQYMQRSRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2

Origin of Product

United States

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